An In-depth Technical Guide to the Physicochemical Properties of Oxazolidine-4-carboxylic Acid Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Oxazolidine-4-carboxylic Acid Hydrochloride
Introduction
Oxazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a cyclic analogue of the amino acid serine, its rigid, five-membered ring structure offers a unique conformational constraint that can be exploited in the design of novel therapeutic agents and chiral building blocks.[1] The hydrochloride salt form enhances aqueous solubility and stability, making it a more tractable starting material for synthesis and formulation studies.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of oxazolidine-4-carboxylic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It offers a Senior Application Scientist's perspective on the causality behind experimental choices and the implications of these properties for research and development. Every protocol described is designed as a self-validating system to ensure scientific integrity.
Chemical Identity and Core Physicochemical Properties
A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics. These properties are the primary determinants of its handling, formulation, and behavior in biological systems.
Structure and Nomenclature
The compound consists of an oxazolidine ring—a five-membered heterocycle containing both nitrogen and oxygen—with a carboxylic acid substituent at the 4-position. The (4S) stereoisomer is a common commercially available form, highlighting its utility as a chiral precursor.[1]
Caption: Chemical Structure of Oxazolidine-4-carboxylic acid hydrochloride.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of oxazolidine-4-carboxylic acid hydrochloride. It is important to note that while many identifiers are well-documented, specific experimental values for properties like melting point and pKa are not consistently reported in publicly available literature. In such cases, this guide provides detailed protocols for their determination in Section 3.
| Property | Value | Source / Comment |
| CAS Number | 162285-30-5 ((S)-enantiomer); 1219384-60-7 (unspecified) | [1] |
| Molecular Formula | C₄H₈ClNO₃ | [1] |
| Molecular Weight | 153.57 g/mol | |
| Appearance | White to off-white crystalline solid; Pale-yellow to yellow-brown solid | [1] |
| Solubility | Soluble in water | [1] The hydrochloride form enhances aqueous solubility. |
| Melting Point | Not consistently reported. | See Protocol 3.2 for experimental determination. |
| pKa | Not consistently reported. | As an amino acid analogue, it will have at least two pKa values (carboxyl and amino groups). See Protocol 3.3. |
| Storage | Inert atmosphere, room temperature or 2-8°C. |
Stability and Degradation Profile
Understanding a compound's stability is paramount for ensuring its integrity during storage, experimentation, and formulation. The oxazolidine ring, being a cyclic hemiaminal ether, is susceptible to hydrolysis, which is the primary degradation pathway.
Hydrolytic Stability
The principal mechanism of degradation for oxazolidine-4-carboxylic acid hydrochloride is acid- or base-catalyzed hydrolysis. This process involves the cleavage of the oxazolidine ring to yield serine and formaldehyde.[2][3]
Caption: Primary hydrolytic degradation pathway of Oxazolidine-4-carboxylic acid.
Expert Insight: The rate of hydrolysis is significantly influenced by pH and temperature. Studies on related oxazolidine compounds have shown that electron-withdrawing or -donating groups on the ring can alter the stability of the ring-opened intermediate, thereby affecting the degradation kinetics.[2] For drug development purposes, it is crucial to characterize this stability profile across the physiological pH range (1.2 - 7.4) to predict its fate in vivo and to establish appropriate formulation strategies.
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for determining the fundamental physicochemical properties of oxazolidine-4-carboxylic acid hydrochloride. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Caption: General workflow for physicochemical characterization.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Trustworthiness: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most accurate and reliable data for pre-formulation and biopharmaceutical classification.[4]
Objective: To determine the concentration of the compound in a saturated aqueous solution at equilibrium across a physiologically relevant pH range.[5]
Materials:
-
Oxazolidine-4-carboxylic acid hydrochloride (pure, solid form)
-
Buffered solutions (pH 1.2, 4.5, 6.8) and purified water[5]
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1 °C)[5]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF, validated for low compound binding)
-
Validated HPLC-UV or LC-MS/MS method for quantification
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each pH condition). An amount sufficient to ensure undissolved solid remains at equilibrium is critical; this confirms saturation.[5]
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the appropriate buffered solution to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 37°C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Causality: Continuous agitation maximizes the surface area for dissolution, while the extended time allows the system to reach a thermodynamic steady state, where the rate of dissolution equals the rate of precipitation.
-
-
Phase Separation: After equilibration, let the vials stand to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.
-
Causality: Centrifugation is a crucial step to ensure the supernatant is free of microscopic particles that could falsely elevate the measured concentration.
-
-
Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a pre-validated syringe filter into a clean analysis vial.
-
Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and any dilution factors.
Protocol: Melting Point Determination (Capillary Method)
Trustworthiness: This method provides a sharp melting range, which is a key indicator of purity. A pure crystalline compound will have a narrow melting range (0.5-1.0°C), whereas impurities will broaden and depress this range.
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Materials:
-
Oxazolidine-4-carboxylic acid hydrochloride (finely powdered, completely dry)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)[6]
Methodology:
-
Sample Loading: Gently tap the open end of a capillary tube into a small mound of the powdered sample until a small amount of solid enters the tube.[7]
-
Sample Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end. The final packed height should be 2-3 mm.[7]
-
Causality: Proper packing ensures uniform heat transfer throughout the sample. A sample height greater than 3 mm can lead to a broad, inaccurate melting range due to thermal gradients.[7]
-
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate determination.[8]
-
Accurate Determination: Allow the block to cool to at least 15°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).[7]
-
Causality: A slow heating rate is essential to allow the system to remain in thermal equilibrium, ensuring the temperature of the sample is identical to the thermometer reading when melting occurs.
-
-
Observation & Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire solid mass has turned into a clear liquid.
-
-
Reporting: Report the result as the melting range, T₁ - T₂.
Protocol: pKa Determination (Potentiometric Titration)
Trustworthiness: Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of ionizable groups. The resulting titration curve provides a rich dataset, revealing the buffering regions and the isoelectric point (pI).
Objective: To determine the pKa values for the carboxylic acid and the protonated amine of oxazolidine-4-carboxylic acid hydrochloride.
Materials:
-
Oxazolidine-4-carboxylic acid hydrochloride
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution (optional, for back-titration)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Methodology:
-
Solution Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.05 M).
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with standardized 0.1 M NaOH to dispense titrant into the beaker.
-
Initial pH: Record the initial pH of the amino acid hydrochloride solution.
-
Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize, then record the total volume of NaOH added and the corresponding pH.
-
Causality: The hydrochloride salt means the molecule starts in a fully protonated state (cationic). The first equivalent of NaOH will deprotonate the most acidic group, the carboxylic acid. The second equivalent will deprotonate the ammonium group.
-
-
Data Collection: Continue the titration until the pH has risen significantly past the expected second equivalence point (e.g., to pH 11-12).
-
Data Analysis:
-
Plot pH (y-axis) versus the equivalents of NaOH added (x-axis).
-
The curve will show two inflection points (equivalence points) and two flatter regions (buffering regions).
-
pKa₁ (Carboxylic Acid): Find the pH at the point where exactly 0.5 equivalents of NaOH have been added. This corresponds to the midpoint of the first buffering region.
-
pKa₂ (Ammonium Group): Find the pH at the point where exactly 1.5 equivalents of NaOH have been added. This corresponds to the midpoint of the second buffering region.
-
The equivalence points (steepest parts of the curve) occur at 1.0 and 2.0 equivalents of NaOH.
-
Conclusion
The physicochemical properties of oxazolidine-4-carboxylic acid hydrochloride—its solubility, stability, and ionization constants—are critical parameters that govern its application in scientific research and drug development. While some data is readily available from commercial suppliers, a thorough experimental characterization, as detailed in the protocols herein, is essential for any rigorous scientific endeavor. By understanding not just the values themselves, but the principles behind their determination, researchers can make more informed decisions, leading to more robust and reproducible outcomes.
References
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West Virginia Department of Education. DETERMINATION OF MELTING POINTS. [Online]. Available at: [Link]
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LibreTexts Chemistry. 4.3: Melting Point Determination Procedure. [Online]. Updated Aug 20, 2025. Available at: [Link]
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World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility determination for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. [Online]. Available at: [Link]
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Scribd. Determination of The Pka Values of An Amino Acid. [Online]. Available at: [Link]
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Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Online]. Available at: [Link]
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PubMed, National Institutes of Health. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. [Online]. Available at: [Link]
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ResearchGate. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF. [Online]. Available at: [Link]
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